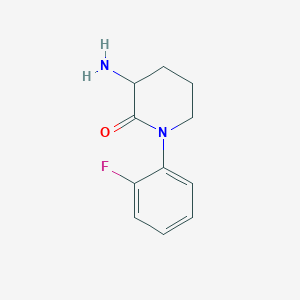![molecular formula C14H21BrClNO B1528882 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-73-1](/img/structure/B1528882.png)
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride is an organic compound that features a pyrrolidine ring substituted with a 4-bromo-2-(tert-butyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(tert-butyl)phenol and pyrrolidine.
Formation of Phenoxy Intermediate: The phenol is reacted with a suitable base to form the phenoxide ion, which is then reacted with a halogenated pyrrolidine derivative to form the phenoxy intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation: Products include oxidized forms of the phenoxy group.
Reduction: Products include reduced forms of the phenoxy group.
Scientific Research Applications
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylphenol: Shares the phenol and bromine functional groups but lacks the pyrrolidine ring.
4-Bromo-3-tert-butyl-phenylamine: Similar structure but with an amine group instead of the phenoxy group.
Uniqueness
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride is unique due to the combination of the phenoxy and pyrrolidine groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMXAOXSWZRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)
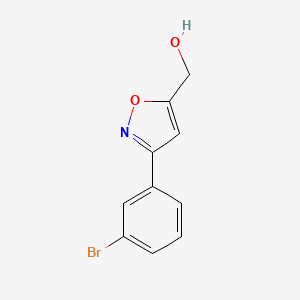
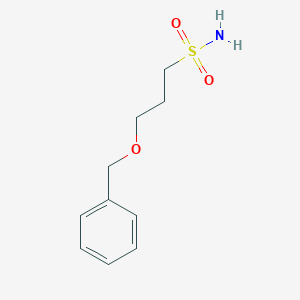
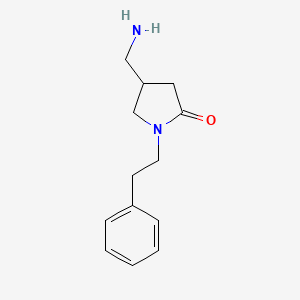
![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)
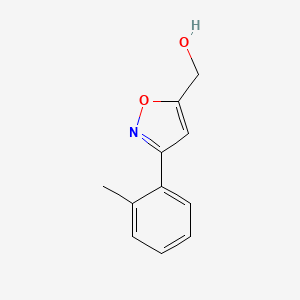
![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)
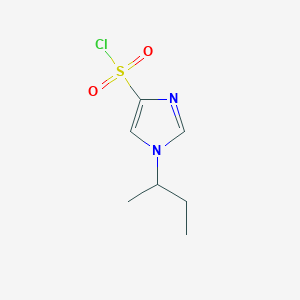
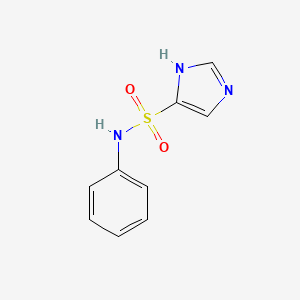

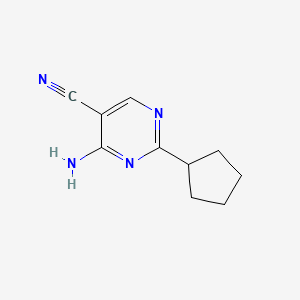

![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)
